molecular formula C15H12F2OS B14264585 1-(3,4-Difluorophenyl)-2-[4-(methylsulfanyl)phenyl]ethan-1-one CAS No. 140423-08-1

1-(3,4-Difluorophenyl)-2-[4-(methylsulfanyl)phenyl]ethan-1-one

Cat. No.: B14264585
CAS No.: 140423-08-1
M. Wt: 278.3 g/mol
InChI Key: MIJCQIZJFFZPIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Difluorophenyl)-2-[4-(methylsulfanyl)phenyl]ethan-1-one is an organic compound that belongs to the class of ketones It features a difluorophenyl group and a methylsulfanylphenyl group attached to an ethanone backbone

Preparation Methods

The synthesis of 1-(3,4-Difluorophenyl)-2-[4-(methylsulfanyl)phenyl]ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-difluoroacetophenone and 4-(methylsulfanyl)benzaldehyde.

    Reaction Conditions: A common synthetic route involves a Claisen-Schmidt condensation reaction, where the two starting materials are reacted in the presence of a base such as sodium hydroxide or potassium hydroxide.

    Industrial Production: On an industrial scale, the reaction conditions are optimized for higher yields and purity. This may involve the use of advanced catalysts and controlled reaction environments to ensure consistent production quality.

Chemical Reactions Analysis

1-(3,4-Difluorophenyl)-2-[4-(methylsulfanyl)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The difluorophenyl and methylsulfanyl groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols.

Scientific Research Applications

1-(3,4-Difluorophenyl)-2-[4-(methylsulfanyl)phenyl]ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)-2-[4-(methylsulfanyl)phenyl]ethan-1-one involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways: These interactions can affect various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.

Comparison with Similar Compounds

1-(3,4-Difluorophenyl)-2-[4-(methylsulfanyl)phenyl]ethan-1-one can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 3’,4’-Difluoroacetophenone and 1-[4-(Methylsulfonyl)phenyl]ethan-1-one share structural similarities.

Properties

CAS No.

140423-08-1

Molecular Formula

C15H12F2OS

Molecular Weight

278.3 g/mol

IUPAC Name

1-(3,4-difluorophenyl)-2-(4-methylsulfanylphenyl)ethanone

InChI

InChI=1S/C15H12F2OS/c1-19-12-5-2-10(3-6-12)8-15(18)11-4-7-13(16)14(17)9-11/h2-7,9H,8H2,1H3

InChI Key

MIJCQIZJFFZPIM-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)CC(=O)C2=CC(=C(C=C2)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.